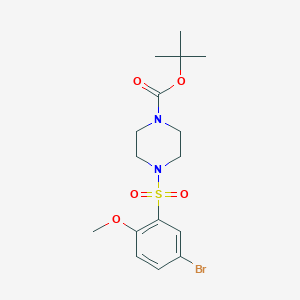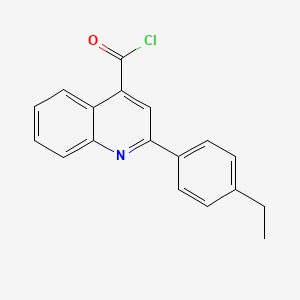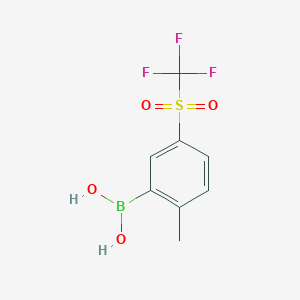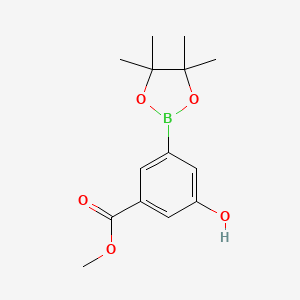
4-(吗啉磺酰基)-2-三氟甲基苯硼酸
描述
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s hard to provide a detailed analysis of the chemical reactions of this compound.科学研究应用
化学合成和表征
4-(吗啉磺酰基)-2-三氟甲基苯硼酸及其衍生物在化学合成领域得到广泛研究。该化合物与吗啉反应形成 1,3-二氢-1-羟基-3-吗啉-4-基-2,1-苯并噁硼杂卓,在固态中表现出典型的氢键二聚体基序 (Sporzyński et al., 2005)。另一项研究展示了 4-(吗啉磺酰基)苯并[b]噻吩-2-羧酸酯在合成潜在的乙型肝炎抑制剂中的应用,展示了其生物学意义 (Ivachtchenko et al., 2019)。此外,该化合物的衍生物参与了绿色电化学合成方法,具有潜在的生物学意义 (Nematollahi & Esmaili, 2010)。
生物活性
4-(吗啉磺酰基)-2-三氟甲基苯硼酸的衍生物,如 N-[4-(4-吗啉磺酰基)-苯基]-琥珀酰胺,已被合成并使用马铃薯块生物测定技术研究其抗肿瘤活性。这些化合物已证明具有良好的效果,表明它们在癌症治疗中的潜力 (Hadizadeh et al., 2007)。此外,4-(苯磺酰基)吗啉对多重耐药菌株抗生素活性的调节进行了研究,阐明了其在克服各种微生物菌株中抗生素耐药性方面的潜在用途 (Oliveira et al., 2015)。
催化和反应机理
该化合物在催化和反应机理领域也很重要。例如,2,4-双(三氟甲基)苯硼酸与目标化合物密切相关,是羧酸与胺之间脱水酰胺化的有效催化剂,表明其衍生物在合成化学中具有潜在的催化用途 (Wang et al., 2018)。
缓冲和 pH 控制
4-(吗啉磺酰基)-2-三氟甲基苯硼酸的某些衍生物被用作缓冲剂,用于各种生化和生物过程中的 pH 控制。这突出了该化合物在更精细和受控的生化应用中的效用 (Taha & Lee, 2010)。
未来方向
作用机制
Target of Action
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is a type of sulfonamide derivative . Sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides and thus DNA . This makes DHFR a critical target for antimicrobial and antitumor activities .
Mode of Action
The compound interacts with its target, DHFR, by binding to its active site . This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . As a result, DNA synthesis is inhibited, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate . This conversion is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and ultimately DNA synthesis .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the compound reaches its target site to exert its effects .
Result of Action
The primary result of the compound’s action is the inhibition of DNA synthesis due to the disruption of nucleotide synthesis . This leads to cell death, providing the compound with its antimicrobial and antitumor activities .
Action Environment
The action of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy
属性
IUPAC Name |
[4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO5S/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)22(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYVMPXRUATEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)
![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)


![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)


![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

